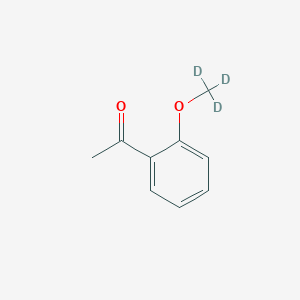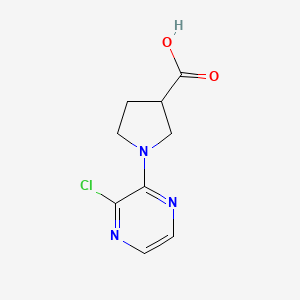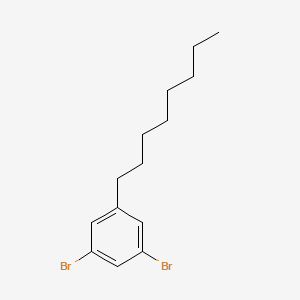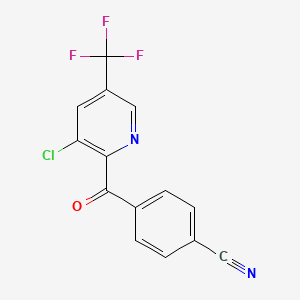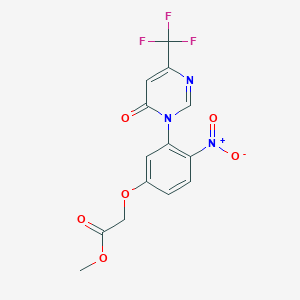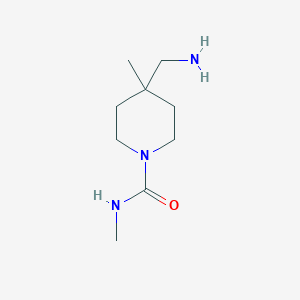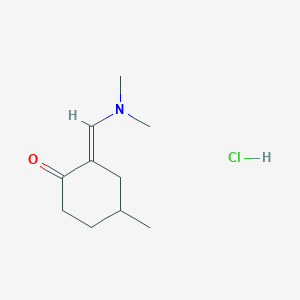
(2E)-2-(Dimethylaminomethylidene)-4-methylcyclohexan-1-one;hydrochloride
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, chemical stability, etc .Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
The compound serves as a building block for synthesizing a wide array of heterocyclic compounds. These include acyclic, carbocyclic, and five- and six-membered heterocycles. The versatility of this compound allows for the creation of a broad range of heterocyclic and fused heterocyclic derivatives, which are of significant interest due to their biological activities .
Biomedical Applications
Due to its ability to form various biologically active heterocyclic compounds, this compound has potential applications in biomedical research. It can lead to the development of new classes of drugs and therapeutic agents, particularly those targeting specific diseases or conditions .
Antineoplastic Agents
One specific biomedical application is in the synthesis of hydroxymethylated isoflavonoids, which show promise as antineoplastic agents. The compound is used in the Mannich aminomethylation of isoflavonoids, leading to the creation of substances that could potentially inhibit cancer cell proliferation .
Prostate Cancer Research
The compound’s derivatives have shown inhibitory potency in prostate cancer cell proliferation assays. This suggests that it could be used to develop new treatments or drugs aimed at combating prostate cancer .
Synthesis of Fluoroquinolines
Fluoroquinolines are a class of compounds with various pharmaceutical and medicinal applications. The compound can be used to prepare dimethylamino methylene derivatives, which are precursors in the synthesis of fluoroquinolines .
Preparation of Pyrazole Derivatives
Pyrazole derivatives have a range of applications, including as pharmaceuticals and agrochemicals. The compound can be utilized in the preparation of these derivatives, showcasing its role in the synthesis of compounds with practical applications .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-4-methylcyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-8-4-5-10(12)9(6-8)7-11(2)3;/h7-8H,4-6H2,1-3H3;1H/b9-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEAXRWNJDCRDE-BXTVWIJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(=CN(C)C)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(=O)/C(=C/N(C)C)/C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(Dimethylaminomethylidene)-4-methylcyclohexan-1-one;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B1458948.png)
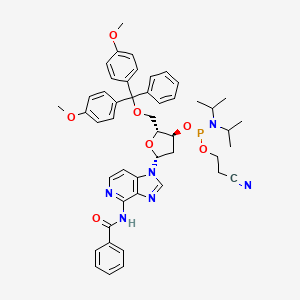


![9-Fluoro-11H-benzo[a]carbazole](/img/structure/B1458954.png)
